2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene
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Overview
Description
2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene is a complex organic compound that features a naphthalene ring system linked to a tetrazole moiety via a thioacetyl group
Mechanism of Action
Target of Action
Tetrazoles, a class of compounds to which “1-naphthalen-2-yl-2-(1-phenyltetrazol-5-yl)sulfanylethanone” belongs, are known to react with acidic materials and strong oxidizers . .
Mode of Action
Tetrazoles are known to undergo reactions with active metals to produce new compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene typically involves the reaction of 1-phenyl-1H-tetrazole-5-thiol with a naphthalene derivative under specific conditions. One common method includes the use of a base such as sodium hydride to deprotonate the thiol group, followed by nucleophilic substitution with a naphthalene acyl chloride. The reaction is usually carried out in an aprotic solvent like dimethylformamide at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene can undergo various chemical reactions, including:
Oxidation: The thioacetyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the acetyl group, yielding a simpler thiol derivative.
Substitution: The phenyl group on the tetrazole ring can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nitrating agents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the development of advanced materials with specific electronic or photonic properties.
Comparison with Similar Compounds
Similar Compounds
1-Phenyl-1H-tetrazole-5-thiol: A simpler analog without the naphthalene ring.
5-Phenyl-1H-tetrazole: Lacks the thioacetyl group.
1-Phenyl-5-mercapto-1,2,3,4-tetrazole: Another related compound with a mercapto group.
Uniqueness
2-[(1-Phenyl-1H-tetrazole-5-ylthio)acetyl]naphthalene is unique due to the combination of the naphthalene ring and the tetrazole moiety linked via a thioacetyl group. This structure imparts distinct chemical and physical properties, making it valuable for specific applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
1-naphthalen-2-yl-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14N4OS/c24-18(16-11-10-14-6-4-5-7-15(14)12-16)13-25-19-20-21-22-23(19)17-8-2-1-3-9-17/h1-12H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IQKZQBMZAKENSD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=NN=N2)SCC(=O)C3=CC4=CC=CC=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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